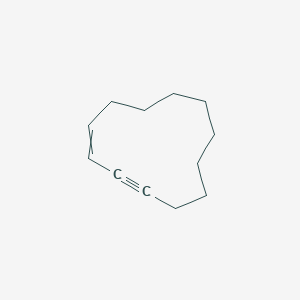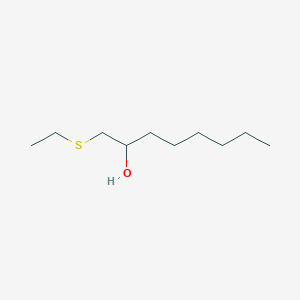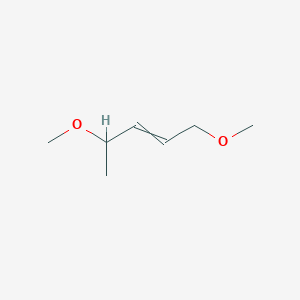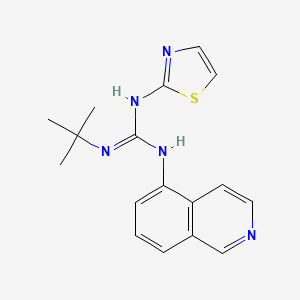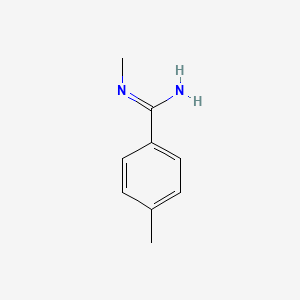
N',4-dimethylbenzenecarboximidamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N’,4-dimethylbenzenecarboximidamide is an organic compound with the molecular formula C9H12N2. It is a derivative of benzenecarboximidamide, where the benzene ring is substituted with two methyl groups at the 4th position and an N-methyl group on the carboximidamide moiety. This compound is known for its aromatic properties and is used in various chemical and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N’,4-dimethylbenzenecarboximidamide typically involves the reaction of 4-dimethylaminobenzaldehyde with ammonia or an amine under acidic conditions. The reaction proceeds through the formation of an imine intermediate, which is subsequently reduced to form the desired carboximidamide.
Industrial Production Methods
In industrial settings, the production of N’,4-dimethylbenzenecarboximidamide can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yields and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
N’,4-dimethylbenzenecarboximidamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the carboximidamide group to an amine.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nitrating agents (e.g., nitric acid) are used under acidic or basic conditions.
Major Products Formed
Oxidation: Nitro derivatives.
Reduction: Amines.
Substitution: Halogenated or nitrated benzene derivatives.
Aplicaciones Científicas De Investigación
N’,4-dimethylbenzenecarboximidamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its antimicrobial and anticancer properties.
Industry: Utilized in the production of dyes, pigments, and polymers.
Mecanismo De Acción
The mechanism of action of N’,4-dimethylbenzenecarboximidamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. In biological systems, it may interfere with cellular pathways, leading to antimicrobial or anticancer effects.
Comparación Con Compuestos Similares
Similar Compounds
N,N’-dimethylbenzenecarboximidamide: Similar structure but with different substitution patterns.
4-methylbenzenecarboximidamide: Lacks the N-methyl group.
Benzene-1,4-dicarboximidamide: Contains two carboximidamide groups.
Uniqueness
N’,4-dimethylbenzenecarboximidamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Propiedades
Número CAS |
67095-75-4 |
|---|---|
Fórmula molecular |
C9H12N2 |
Peso molecular |
148.20 g/mol |
Nombre IUPAC |
N',4-dimethylbenzenecarboximidamide |
InChI |
InChI=1S/C9H12N2/c1-7-3-5-8(6-4-7)9(10)11-2/h3-6H,1-2H3,(H2,10,11) |
Clave InChI |
HFHWSEPWFKERFZ-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)C(=NC)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


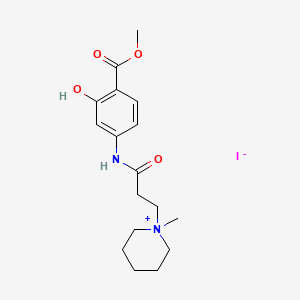

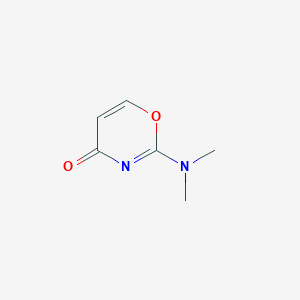
![2-Benzofuran-1,3-dione;1,4,5,6,7,7-hexachlorobicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic acid;4-[2-(4-hydroxycyclohexyl)propan-2-yl]cyclohexan-1-ol;2-(2-hydroxyethoxy)ethanol](/img/structure/B14465479.png)
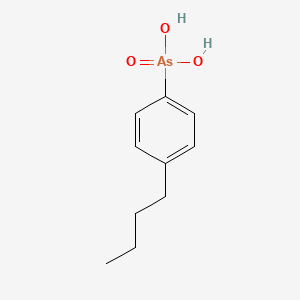

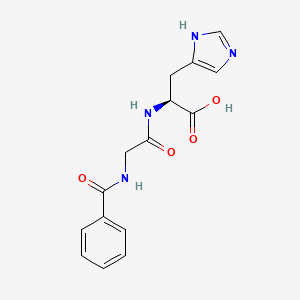

![Cyclopropyl cyano[(cyanomethoxy)imino]acetate](/img/structure/B14465500.png)

